molecular formula C16H15N5O2S B12245969 1-(2-Methoxypyridin-4-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-2-one

1-(2-Methoxypyridin-4-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-2-one

Cat. No.: B12245969
M. Wt: 341.4 g/mol
InChI Key: PXNLAWICASSGQC-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-2-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a methoxypyridine moiety, a thienopyrimidine core, and a piperazinone ring, making it a versatile candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-methoxypyridine with thieno[2,3-d]pyrimidine derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or TBHP (tert-butyl hydroperoxide) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, specific solvents, and the presence of catalysts or promoters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-2-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxypyridin-4-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-2-one stands out due to its unique combination of structural features, which contribute to its diverse biological activities. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further development in medicinal chemistry .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one

InChI

InChI=1S/C16H15N5O2S/c1-23-13-8-11(2-4-17-13)21-6-5-20(9-14(21)22)15-12-3-7-24-16(12)19-10-18-15/h2-4,7-8,10H,5-6,9H2,1H3

InChI Key

PXNLAWICASSGQC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=C4C=CSC4=NC=N3

Origin of Product

United States

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